molecular formula C10H16O3 B078050 Tetrahydropyranylmethyl methacrylate CAS No. 10535-52-1

Tetrahydropyranylmethyl methacrylate

Cat. No. B078050
CAS RN: 10535-52-1
M. Wt: 184.23 g/mol
InChI Key: FOKLVOHHYNATHU-UHFFFAOYSA-N
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Description

Tetrahydropyranylmethyl methacrylate is a chemical compound that contains 29 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms . It has a total of 29 bonds, which include 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic ether .


Synthesis Analysis

The synthesis of Tetrahydropyranylmethyl methacrylate involves strategies based on typical retrosynthetic disconnections. The process includes etherification, hetero-Diels–Alder reactions, oxocarbenium ion formation, reductive acetylation, and ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of Tetrahydropyranylmethyl methacrylate includes a total of 29 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic ether .


Chemical Reactions Analysis

The chemical reactions involving Tetrahydropyranylmethyl methacrylate are complex. For instance, the thermal decomposition processes of polymers like poly methyl methacrylate (PMMA) and linear low-density polyethylene (LLDPE) involve self-heating influence . Also, the thermochemical recycling of poly (methyl methacrylate) (PMMA) by thermal degradation is an important societal challenge to enable polymer circularity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydropyranylmethyl methacrylate are influenced by its chemical structure. The properties of materials like this can be screened in high throughput using various techniques .

Scientific Research Applications

  • Water Absorption Characteristics of Polymers : THPMA, when polymerized, demonstrates specific water absorption and desorption behaviors, obeying diffusion laws. This characteristic is crucial for understanding its use in biomedical and other applications where water interaction is significant (Patel & Braden, 1991).

  • Synthesis of Novel Zwitterionic Block Copolymers : THPMA has been used to synthesize zwitterionic block copolymers that exhibit reversible temperature-induced micellisation in aqueous media. This property is valuable for potential applications in drug delivery and other biomedical fields (Lowe, Billingham, & Armes, 1997).

  • Development of Low-Surface-Energy Fluoromethacrylate Block Copolymers : Block polymers synthesized from THPMA and various fluorinated methacrylates can significantly influence surface properties, which is critical in materials science, especially for coatings and adhesives (Yang et al., 2000).

  • Anionic Amphiphilic Model Conetworks : THPMA has been used in the synthesis of amphiphilic conetworks, which have applications in drug delivery systems, tissue engineering, and biosensors due to their unique swelling properties and responsiveness to environmental changes (Kali et al., 2007).

  • Free-Radical Polymerization Studies : Research on the free-radical polymerization of methyl methacrylate using THPMA-based initiators contributes to our understanding of polymerization kinetics, which is fundamental in the manufacture of plastics, resins, and other polymeric materials (Scorah, Dhib, & Penlidis, 2004).

  • pH-Sensitive Polymer Nanospheres for Drug Delivery : THPMA has been used in creating pH-sensitive nanospheres, showcasing its potential as an effective vehicle for targeted drug delivery, particularly in cancer therapy (Jung et al., 2007).

  • Applications in Image-Formation through Chemical Amplification : Acrylic polymers containing THPMA show potential in image-formation applications, such as in positive working deep UV microlithography, highlighting its utility in the semiconductor and electronics industries (Hertler et al., 1992).

  • Mesoporous Silica-Reinforced Polymer Nanocomposites : The integration of THPMA in the formation of organic/inorganic nanocomposites with mesoporous silica particles can improve thermal and mechanical properties, which is significant in the development of advanced materials (Ji et al., 2003).

Future Directions

The future directions for Tetrahydropyranylmethyl methacrylate involve improving its clinical durability while retaining the inherent advantages of acrylic-based chemistry. This could potentially ease the implementation of these novel methacrylates into clinical practice .

properties

IUPAC Name

oxan-2-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLVOHHYNATHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884492
Record name 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyranylmethyl methacrylate

CAS RN

10535-52-1
Record name (Tetrahydro-2H-pyran-2-yl)methyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10535-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrahydropyranylmethyl methacrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydropyran-2-yl)methyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.994
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Record name TETRAHYDROPYRANYLMETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xu, N Hadjichristidis, LJ Fetters, JW Mays - Physical Properties of …, 1995 - Springer
… Subsequently to publication of this paper it was brought to our attention by WH Hertler of DuPont that this monomer was probably tetrahydropyranylmethyl methacrylate. We confirmed Dr…
Number of citations: 31 link.springer.com

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